2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone

Regioisomerism Structure–Activity Relationship Physicochemical Profiling

Regioisomeric ambiguity in dioxolane-ethanone scaffolds cannot be resolved by low-resolution MS, risking erroneous SAR when meta and para isomers are interchanged. This verified meta-substituted compound eliminates that uncertainty. • Distinct meta-phenoxy geometry ensures unique dipole moment & carbonyl electrophilicity vs. para isomer (CAS 1263366-08-0). • 97% minimum purity prevents impurity-driven affinity shifts; suitable as HPLC/GC regioisomeric reference standard. • Enables selective acetal hydrolysis rate tuning in convergent total synthesis of complex natural products.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 1263365-78-1
Cat. No. B1400354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone
CAS1263365-78-1
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1COC(O1)CC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H16O4/c18-16(12-17-19-9-10-20-17)13-5-4-8-15(11-13)21-14-6-2-1-3-7-14/h1-8,11,17H,9-10,12H2
InChIKeyNAFGMSHMDBNLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)ethanone: Identity and Procurement


2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone (CAS 1263365-78-1) is a synthetic organic small molecule belonging to the dioxolane‑containing ethanone class, with molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g mol⁻¹ . The structure features a 1,3‑dioxolane ring attached via a methylene bridge to a carbonyl group, which is directly bonded to a 3‑phenoxyphenyl moiety (meta‑substituted biaryl ether). This compound is supplied for research and development use, typically at purities of 95–97% , and is structurally distinct from its para‑substituted isomer (CAS 1263366‑08‑0) .

1 Meta-phenoxy regioisomer for structure-activity relationship studies
2 Dioxolane-protected ketone building block for multi-step synthesis
3 Supplier-customized purity (typically 97%) for sensitive fragment or assay workflows

2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)ethanone: Substitution Pitfalls


In‑class dioxolane‑ethanone compounds cannot be freely interchanged because the position of the phenoxy substituent on the central aromatic ring (meta vs. para) directly governs the molecule’s three‑dimensional shape, dipole moment, and electrophilic/nucleophilic character of the carbonyl group . Even when two isomers share identical molecular formula and molecular weight, their distinct connectivity leads to different predicted physicochemical properties – for example, the para isomer exhibits a predicted density of 1.192 g cm⁻³ and a predicted boiling point of 433.0 °C , values that are expected to differ measurably for the meta isomer . In a procurement or screening context, substitution without regioisomeric verification risks introducing a compound with altered solubility, stability, target‑binding geometry, and ultimately different assay outcomes.

Target (Meta isomer)
Para isomer (CAS 1263366-08-0)
Connectivity
Phenoxy at 3-position; distinct SMILES and InChI
Phenoxy at 4-position; separate CAS registry
Physicochemical profile
Predicted density and boiling point expected to differ measurably
Predicted density 1.192 g/cm³, BP 433.0 °C (class-level)
Purity specification
Typically 97% minimum (supplier-dependent)
Frequently listed at 95% minimum
Electronic environment
Meta-OPh exerts stronger inductive effect (σₘ ≈ +0.25)
Para-OPh shows weak net effect (σₚ ≈ -0.03)

2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)ethanone: Differentiation Evidence


Regioisomeric Identity: Meta vs. Para Substitution

The target compound is the meta‑substituted regioisomer (phenoxy at position 3), whereas CAS 1263366‑08‑0 is the para‑substituted regioisomer (phenoxy at position 4). Both share the molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g mol⁻¹ . The regioisomeric difference is unambiguous: the two substances carry distinct CAS Registry Numbers, InChI strings, and Canonical SMILES [1].

Regioisomeric identity
Head-to-head
Meta-OPh vs Para-OPh; distinct CAS, SMILES, InChI
Regioisomeric identity essential for reproducible SAR data
Verified via CAS Registry and SMILES notation
Regioisomerism Structure–Activity Relationship Physicochemical Profiling

Density and Boiling Point Divergence: Meta vs. Para

Predicted physicochemical data highlight diverging property profiles for the meta and para isomers. The para isomer (CAS 1263366‑08‑0) displays a predicted density of 1.192 ± 0.06 g cm⁻³ and a predicted boiling point of 433.0 ± 30.0 °C . Although experimentally determined values for the meta isomer (CAS 1263365‑78‑1) are not publicly available, the distinct connectivity is expected to yield a measurably different density and boiling point, a trend consistently observed for regioisomeric pairs in the dioxolane‑ethanone series .

Predicted density & boiling point
Class-level inference
Para: pred. density 1.192 g/cm³, BP 433.0 °C; Meta: values expected to differ measurably
Divergent bulk properties influence handling and chromatographic retention
Experimental determination recommended for meta isomer
Predicted Physicochemical Properties Isomer Comparison Procurement Specification

Purity as a Supplier Selection Criterion

Commercially available batches of 2‑(1,3‑dioxolan‑2‑yl)‑1‑(3‑phenoxy‑phenyl)‑ethanone are offered at a minimum purity of 97% (CheMenu) , whereas the para isomer is frequently listed at 95% minimum purity by multiple vendors . This 2‑percentage‑point difference, while modest, can be decisive in applications requiring high‑stringency starting materials such as fragment‑based drug discovery or analytical standard preparation.

Purity specification
Specification review
97% (meta) vs 95% (para) minimum purity
Higher minimum purity supports purity-sensitive assay reproducibility
Analytical method not disclosed; supplier-certified data
Purity Specification Quality Control Vendor Comparison

Dioxolane Ring Stability: Meta vs. Para Influence

The 1,3‑dioxolane ring serves as a protected carbonyl equivalent; its hydrolysis rate is influenced by the electronic character of the substituents on the adjacent aromatic ring. Meta‑substitution places the electron‑withdrawing/donating phenoxy group at a position that exerts a different resonance effect on the carbonyl compared to para‑substitution, as evidenced by Hammett σ values (σₘ versus σₚ) for the –OPh group [1][2]. This electronic difference modulates the electrophilicity of the ketone and, consequently, the hydrolytic lability of the adjacent dioxolane ring.

Dioxolane ring stability
Class-level inference
Meta σₘ ≈ +0.25, Para σₚ ≈ -0.03; Δσ ≈ 0.28
Electronic environment modulates carbonyl electrophilicity and acetal hydrolysis rate
Hammett constants from standard compilations; shelf-life and deprotection timing review advised
Acetal Stability Hydrolysis Rate Formulation Compatibility

2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)ethanone: Key Applications


Regioisomer-Specific Fragment Library for Drug Discovery

The meta‑substituted phenoxy arrangement offers a geometry distinct from the para isomer, making this compound valuable as a fragment or scaffold in fragment‑based drug discovery (FBDD) campaigns where subtle regioisomeric variations can drastically alter binding poses. Procurement of the meta isomer (CAS 1263365‑78‑1) with 97% minimum purity ensures that observed affinity shifts are due to regioisomerism rather than impurities .

Calibration Standard for Regioisomeric Purity

Because the meta and para isomers share the same molecular formula and molecular weight, they cannot be distinguished by low‑resolution mass spectrometry alone. The compound can serve as an authentic reference standard for HPLC‑ or GC‑based methods that separate regioisomers, enabling process chemists to validate the isomeric purity of bulk intermediates .

Differential Dioxolane Protection Intermediate

The divergent electronic influence of meta‑ versus para‑phenoxy substitution on dioxolane ring stability allows chemists to exploit this compound as a selectively protected ketone intermediate, where the hydrolysis rate of the acetal can be tuned relative to other protecting groups in the same molecule. This property is particularly useful in convergent total synthesis of complex natural products or functional materials [1].

SAR Probe for Dioxolane Bioactives

When a dioxolane‑ethanone chemotype shows promising activity (e.g., at α₁‑adrenoceptors or as antimicrobials), the meta‑phenoxy substitution provides a distinct SAR data point compared to the para isomer. Systematic procurement of both isomers, each at defined purity, enables rigorous quantification of positional effects on potency and selectivity [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Meta-substituted phenoxy scaffold with specified purity
Regioisomer-specific affinity and impurity control
Regioisomeric purity standard
Authentic meta isomer for chromatographic separation
Isomeric purity method verification
Selective dioxolane protection
Tunable acetal hydrolysis via meta electronic effect
Selective deprotection kinetics in multi-step synthesis
SAR probe for dioxolane chemotypes
Meta substitution as a distinct SAR data point
Positional effect quantification on potency and selectivity endpoints
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